6-(butan-2-yl)-1-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a diazino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and thioureas, which undergo cyclization reactions under controlled conditions to form the diazino-pyrimidine core. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazino-pyrimidine core.
Substitution: The methoxy and butyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butyric acid: Shares the methoxyphenyl group but has a different core structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in different chemical reactions.
Uniqueness
6-(BUTAN-2-YL)-1-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its diazino-pyrimidine core, which imparts specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-butan-2-yl-1-(4-methoxyphenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H22N4O2S/c1-4-11(2)20-9-14-15(18-10-20)21(17(24)19-16(14)22)12-5-7-13(23-3)8-6-12/h5-8,11,18H,4,9-10H2,1-3H3,(H,19,22,24) |
InChI Key |
WFBOZAFHPTVTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2=C(NC1)N(C(=S)NC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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